molecular formula C19H17NO2S B2612629 (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide CAS No. 2097939-37-0

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B2612629
CAS No.: 2097939-37-0
M. Wt: 323.41
InChI Key: XBHMGXKJMFPFDC-CMDGGOBGSA-N
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Description

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Applications

Furan and thiophene derivatives are explored for their applications in dye-sensitized solar cells (DSSCs). For example, phenothiazine derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency, highlighting the potential of furan derivatives in enhancing photovoltaic performance (Se Hun Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of heterocyclic compounds involving furan and thiophene units due to their potential bioactivity and functional material applications. For instance, ZnCl2-catalyzed [4+1] annulation processes have been developed to construct highly functionalized furans and thiophenes, indicating a method for creating compounds with significant complexity and potential utility (Yuan He et al., 2020).

Polymeric Materials

Furan and thiophene derivatives have been investigated for their integration into polymeric materials. Novel hybrid polymers containing thiophenylanilino and furanylanilino backbones have been reported, which could lead to advanced materials with unique electronic properties (Lawrence C. Baldwin et al., 2008).

Antimicrobial and Antioxidant Activities

Some studies have explored the antimicrobial and antioxidant activities of compounds containing furan and thiophene moieties. For instance, compounds have been synthesized with potential for antimicrobial and antioxidant applications, emphasizing the role of these heterocycles in developing therapeutic agents (K. Devi et al., 2010).

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-12,14,17H,13H2,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHMGXKJMFPFDC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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